molecular formula C8H6BrFO2 B195147 Methyl 4-bromo-2-fluorobenzoate CAS No. 179232-29-2

Methyl 4-bromo-2-fluorobenzoate

Cat. No. B195147
M. Wt: 233.03 g/mol
InChI Key: DLILIUSWDLJMCE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluorobenzoate is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is also known as 4-Bromo-2-fluorobenzoic Acid Methyl Ester . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .


Molecular Structure Analysis

The InChI code for Methyl 4-bromo-2-fluorobenzoate is 1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 4-bromo-2-fluorobenzoate is a solid at room temperature . It has a density of 1.577±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

  • Synthesis Applications : Methyl 4-bromo-2-methoxybenzoate, a compound related to Methyl 4-bromo-2-fluorobenzoate, has been synthesized from 4-bromo-2-fluorotoluene. This process involves several steps including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification, yielding a product with a high purity of 99.8% (Chen, 2008).

  • Chemical Reactions and Synthesis Pathways : The compound has been used in the synthesis of 4H-1,4-benzoxazines, demonstrating its utility in complex organic reactions (Noriaki Kudo et al., 1996).

  • Biodegradation Studies : Alcaligenes denitrificans NTB-1, a bacterium, can utilize compounds like 4-bromo- and 4-iodobenzoate (similar to Methyl 4-bromo-2-fluorobenzoate) as a carbon and energy source. This study provides insights into the biodegradability of halogenated aromatic compounds (van den Tweel et al., 1987).

  • Analyzing Chemical Bond Behaviors : Research on the electrochemical reduction of methylfluorobenzoates, including compounds similar to Methyl 4-bromo-2-fluorobenzoate, has helped understand the behavior of C–F bonds in these compounds (A. Muthukrishnan et al., 2010).

  • Thermodynamic Properties : Studies on halogenosubstituted benzoic acids, which are structurally related to Methyl 4-bromo-2-fluorobenzoate, have provided valuable data on their thermodynamic properties. This information is crucial for material science and environmental assessments (K. Zherikova et al., 2019).

  • Synthesis and Antimicrobial Activity : Research has been conducted on the synthesis of novel thiazolines, which involve the use of substituted fluorobenzoylimino compounds. These compounds, closely related to Methyl 4-bromo-2-fluorobenzoate, have been evaluated for their antibacterial and antifungal properties, showing potential in medical applications (A. Saeed et al., 2010).

  • Pharmacological Studies : Methyl 4-bromo-2-fluorobenzoate derivatives have been explored for their potential in pharmacology, especially in relation to enzyme inhibition and receptor interaction studies (L. Reynolds et al., 1988).

Safety And Hazards

Methyl 4-bromo-2-fluorobenzoate is classified as a hazardous substance. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLILIUSWDLJMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463040
Record name METHYL 4-BROMO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-fluorobenzoate

CAS RN

179232-29-2
Record name METHYL 4-BROMO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-fluorobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid (4 g, 18 mmol) in methanol (10 mL) was added dropwise oxalyl dichloride (4.6 g, 36 mmol). The reaction was heated to 60° C. overnight and added slowly into ice water, and extracted with DCM (50 mL×2). The combined extracts were washed with brine, dried over Na2SO4 and concentrated to give the desired product (3.7 g, 88%) as brown solid.
Quantity
4 g
Type
reactant
Reaction Step One
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4.6 g
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reactant
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Quantity
10 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

4-bromo-2-fluorobenzoic acid (30 g, 0.14 mol) was dissolved in methanol with a few drops of sulfuric acid. The reaction medium was refluxed for 20 hours. The cooled reaction mixture was evaporated and the residue partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was separated and washed with brine, dried over sodium sulfate, filtered and evaporated to give methyl 4-bromo-2-fluorobenzoate (20.7 g, yield 64%) as a white solid. 1H-NMR (400 MHz, DMSO-d6) δ (ppm); 3.85 (s, 3H), 7.55-7.58 (m, 1H), 7.70-7.73 (m, 1H), 7.79-7.83 (m, 1H); LC-MS (ESI) m/z: 233 (M+1)+, 235 (M+3)+
Quantity
30 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

To a 500-mL three neck round-bottom flask was added a solution of 4-bromo-2-fluorobenzoic acid (30.0 g, 137 mmol, 1.00 equiv) in methanol (200 mL). SOCl2 (24.0 g, 202 mmol, 1.50 equiv) was added dropwise at 0° C. The resulting solution was stirred for 10 min at 0° C., for 30 min at 25° C., and then for 3 h at 50° C. After cooling to room temperature, the resulting mixture was concentrated under reduced pressure. The residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous phase was extracted with 100 mL of ethyl acetate. The combined organic layers were washed with 1×100 mL of water, 1×100 mL of sodium bicarbonate (aq. sat.) and 1×100 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 30.0 g (94%) of the title compound as a light yellow solid.
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

4-Bromo-2-fluorobenzoic acid (5.00 g) was added to ethyl acetate (35 mL) and methanol (35 mL). Trimethylsilyldiazomethane (2M solution in diethyl ether, 12.56 mL) was added slowly and the solution was mixed at room temperature for 30 minutes. The solvent was removed under vacuum, and the crude material was dissolved in ethyl acetate. The solution was extracted with 0.5M sodium hydroxide and dried with brine then anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to afford crude product of sufficient purity for subsequent use.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
12.56 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M JULİE, T Prabhu, FB ASİF… - Journal of Faculty of …, 2021 - dergipark.org.tr
… Result and Discussion: Methyl 4-bromo-2-fluorobenzoate (MBF) molecule is structurally stable. Hydrogen binding sites of MBF molecule are found around carbonyl group. The HOMO/…
Number of citations: 6 dergipark.org.tr
Z Xu, S Pan, Y Huang - Chinese Journal of Organic Chemistry, 2014 - sioc-journal.cn
… Three novel retinoid derivatives 1a~1c can be obtained via the Suzuki coupling reaction of the boronic acid 2 with bromide compound 3, methyl 4-bromo-2-fluorobenzoate (4) or methyl …
Number of citations: 2 sioc-journal.cn
LM Suen, C Wang, DN Hunter, HJ Mitchell… - …, 2018 - thieme-connect.com
… Synthesized according to the general procedure using methyl 4-bromo-2-fluorobenzoate (44 mg, 0.19 mmol, 1.0 equiv). Compound 7 was isolated as a white solid (55 mg, 0.11 mmol, …
Number of citations: 7 www.thieme-connect.com
DM Barnes, J Barkalow, Y Chen, A Gupta… - … Process Research & …, 2009 - ACS Publications
… Methyl 4-bromo-2-fluorobenzoate (12.3 kg, 53 mol) was dissolved in 234 kg of 1,2-dimethoxyethane, and the solution was purged with nitrogen. To a separate reactor was charged 1-…
Number of citations: 8 pubs.acs.org
D Angst, F Gessier, P Janser, A Vulpetti… - Journal of Medicinal …, 2020 - ACS Publications
… Suzuki reaction of methyl 4-bromo-2-fluorobenzoate (36) and cyclopropylboronic acid gave cyclopropyl intermediate 37. Boronic ester 38 was then accessed via a NaHMDS mediated …
Number of citations: 112 pubs.acs.org
D Princík, V Zeleňák, J Bednarčík, J Elečko, J Macko… - Polyhedron, 2023 - Elsevier
… Dimethyl 3,3'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylate was prepared by the condensation reaction of two molecules of methyl 4-bromo-2-fluorobenzoate. A 100-mL two-neck round-…
Number of citations: 0 www.sciencedirect.com
MJ Nayeen, JM Katinas, T Magdum… - Journal of Medicinal …, 2023 - ACS Publications
… Compound 29a was synthesized using the general method described for the preparation of 29a–e using methyl 4-bromo-2-fluorobenzoate 28a (2.5 g, 10.73 mmol), prop-2-yn-1-ol (1.2 …
Number of citations: 5 pubs.acs.org
CM Calvet, DF Vieira, JY Choi, D Kellar… - Journal of medicinal …, 2014 - ACS Publications
… 4-bromo-2-fluorobenzoic acid and methyl 4-bromo-2-fluorobenzoate (25) with various aryl … coupling of N-arylpiperazine derivatives with methyl 4-bromo-2-fluorobenzoate (25) at 60 C in …
Number of citations: 57 pubs.acs.org
P Rajaram, A Rivera, K Muthima, N Olveda… - Molecules, 2020 - mdpi.com
… Copper-catalyzed aryl amination with methyl 4-bromo-2-fluorobenzoate (47) affords amino amide 49, which undergoes the cyclization reaction with thiophosgene in the presence of 8-…
Number of citations: 39 www.mdpi.com
M Imanishi, Y Tomishima, S Itou… - Journal of medicinal …, 2008 - ACS Publications
A novel class of biphenyl analogues containing a benzoic acid moiety based on lead compound 8i have been identified as potent and selective human β 3 adrenergic receptor (β 3 -AR) …
Number of citations: 50 pubs.acs.org

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